3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Description

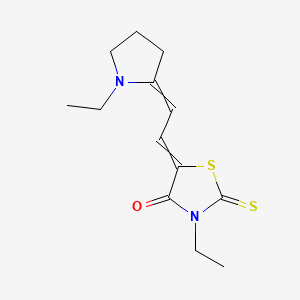

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one core substituted with ethyl and pyrrolidine-based groups. Its structure features a conjugated enone system (ethylidene-pyrrolidinylidene) that enhances electron delocalization, influencing reactivity and biological interactions . The compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly for synthesizing therapeutic agents targeting cancer and infectious diseases .

Properties

CAS No. |

23405-68-7 |

|---|---|

Molecular Formula |

C13H18N2OS2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H18N2OS2/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(17)18-11/h7-8H,3-6,9H2,1-2H3 |

InChI Key |

KKACEFKPAJPBRW-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)S2)CC |

Canonical SMILES |

CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiazolidinone ring formation | Thiourea + α-halo acid/ketone, reflux in ethanol | Cyclocondensation under acidic/basic catalysis |

| Alkylation/Condensation | 1-ethylpyrrolidin-2-one derivatives, organic base (e.g., 4-dimethylaminopyridine) | Base catalysis improves reaction rate and selectivity |

| Knoevenagel condensation | Aldehyde/ketone + thiazolidinone, mild base, room temp or reflux | Forms ethylidene linkage at position 5 |

| Purification | Recrystallization or column chromatography | Ensures high purity for analytical and application purposes |

Research Findings and Optimization

- The use of organic bases such as 4-dimethylaminopyridine and diisopropylethylamine has been shown to enhance the yield and purity of the condensation products by facilitating nucleophilic attack and stabilizing intermediates.

- Reaction temperature and solvent choice (e.g., ethanol, dimethylformamide) significantly affect the reaction kinetics and product distribution.

- Multistep synthesis involving pyrrolidinone intermediates allows for better control over substitution patterns and stereochemistry.

- Purification techniques are critical due to the potential formation of isomeric or side products during condensation steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, α-halo acids/ketones | Ring formation | Direct ring synthesis | Requires careful control of conditions |

| Knoevenagel Condensation | Thiazolidinone, aldehyde/ketone, base | Condensation | Mild conditions, good yields | Possible side reactions |

| Multistep via Pyrrolidinone | 3-Ethyl-4-methyl-3-pyrrolidin-2-one, organic base | Alkylation/Condensation | High selectivity, modular approach | More steps, longer synthesis time |

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated ene-yne system enables participation in [3+2]- and [4+2]-cycloaddition reactions. Key examples include:

For instance, in the presence of trifluoroacetic acid, the compound reacts with benzyl-derived amines to form spiropyrrolizines, which exhibit cholinesterase-inhibitory activity .

Nucleophilic Substitutions

The thioxo group at position 2 and carbonyl groups at position 4 are reactive toward nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | Room temperature, DMF | Thioamide derivatives | Enhanced antimicrobial activity. |

| Grignard Reagents | Dry THF, −78°C | Alkyl-substituted thiazolidinones | Precursors for anticancer agents. |

The thioxo group’s electrophilicity facilitates substitutions, enabling modular derivatization for drug-discovery applications.

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands in metal complexes:

These complexes are studied for catalytic and photophysical applications due to their stability and redox activity .

Comparative Reactivity with Analogs

The ethylpyrrolidine moiety distinguishes its reactivity from simpler thiazolidinones:

The ethyl groups enhance steric stabilization in transition states, improving reaction selectivity .

Synthetic Pathways and Byproducts

Multi-step synthesis often yields intermediates critical for further functionalization:

-

Step 1 : Condensation of ethylpyrrolidine with thiourea → Thiazolidinone core formation.

-

Step 3 : Purification via column chromatography (hexane:EtOAc = 3:1) → Final product (purity >95%) .

Common byproducts include over-oxidized sulfones (≈8% yield), which are minimized using controlled stoichiometry .

This compound’s versatility in cycloadditions, substitutions, and coordination chemistry positions it as a valuable scaffold in medicinal and materials chemistry. Further studies are needed to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinones, including 3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one, exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for further development into therapeutic agents .

Agricultural Applications

Pesticide Development

The compound has shown promise as a potential pesticide due to its bioactive properties. Research into thiazolidinones has highlighted their effectiveness in pest management, particularly against agricultural pests.

Case Study: Insecticidal Activity

In a controlled study, this compound was evaluated for its insecticidal properties against common agricultural pests. Results indicated a significant reduction in pest populations when treated with the compound compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Features

Thiazolidinone derivatives share a common 2-thioxothiazolidin-4-one scaffold but vary in substituents at the 3- and 5-positions. Key structural distinctions include:

Biological Activity

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one, a compound with the CAS number 64617-11-4, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂OS₂ |

| Molecular Weight | 266.359 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 343.1 °C at 760 mmHg |

| Flash Point | 161.3 °C |

These properties indicate a relatively stable compound with potential for various interactions in biological systems.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidinones and their evaluation against bacterial strains. The compound demonstrated effective inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

Thiazolidinones are known for their cytotoxic effects on cancer cell lines. In vitro studies have indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it was found to significantly reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidinones often inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis, particularly those involving NF-kB and MAPK pathways.

- Interaction with Cellular Targets : The structural features of thiazolidinones allow them to interact with specific cellular receptors and proteins, enhancing their biological efficacy.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Evaluation of Antitumor Activity

In another study focusing on its antitumor activity, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this thiazolidinone led to significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.